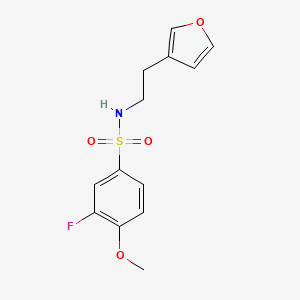

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide

Description

3-Fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine substituent at the 3-position, a methoxy group at the 4-position, and an N-linked 2-(furan-3-yl)ethyl moiety. Such compounds are often explored for pharmaceutical applications, including enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name |

3-fluoro-N-[2-(furan-3-yl)ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4S/c1-18-13-3-2-11(8-12(13)14)20(16,17)15-6-4-10-5-7-19-9-10/h2-3,5,7-9,15H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFWKPBXSVHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=COC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the furan-3-yl ethylamine, which is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions to form the target compound. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The furan ring may contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, molecular properties, and biological relevance.

Structural Analogues

2.1.1. 3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide

- Substituents : Chlorine (3-position), methoxy (4-position), disubstituted N-(furan-3-ylmethyl) and N-(thiophen-2-ylmethyl).

- Key Differences : Chlorine vs. fluorine (larger atomic radius, lower electronegativity) and dual heterocyclic substitution (furan + thiophene).

- Implications : Increased steric bulk and altered electronic properties may reduce solubility compared to the target compound. Thiophene’s sulfur atom could enhance binding to metal-containing enzymes .

2.1.2. 3-Fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

- Substituents : Ethyl-linked furan-thiophene hybrid moiety.

- Key Differences : Additional thiophene ring introduces sulfur-based polarity and expanded π-conjugation.

2.1.3. N-[3-(4-Fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide

- Substituents : Fluorobenzenesulfonamide core with a 4-phenylbenzamide side chain.

- Key Differences : Benzamide substituent increases molecular weight (476.53 g/mol) and aromatic surface area.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility |

|---|---|---|---|---|

| Target Compound | ~350–370 | 3-F, 4-OCH₃, 2-(furan-3-yl)ethyl | ~2.5 | Moderate |

| 3-Chloro-N-(furan/thiophene) derivative | ~420–440 | 3-Cl, dual heterocyclic substitution | ~3.0 | Low |

| 4-Phenylbenzamide analogue | 476.53 | Fluorobenzenesulfonamide + benzamide | ~3.8 | Low |

*Estimated using fragment-based methods.

Biological Activity

3-Fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and for its therapeutic applications in cancer treatment and anti-inflammatory responses. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Functional Groups: Contains fluorine, furan, and sulfonamide moieties.

- Molecular Weight: Approximately 285.32 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfonamide group allows for hydrogen bonding with active sites on enzymes, potentially inhibiting their function. This is particularly relevant in the context of cancer treatment where enzyme inhibition can lead to reduced tumor growth.

- Binding Affinity: The presence of fluorine enhances the compound's binding affinity and metabolic stability, making it a promising candidate for further development in drug design .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Cell Line Studies: In vitro studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory effects on several human cancer cell lines:

- Prostate (DU-145)

- Cervical (HeLa)

- Lung (A549)

- Liver (HepG2)

- Breast (MCF-7)

- Mechanistic Insights: Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis via caspase activation. This suggests that this compound may share these mechanisms .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pathways involved in inflammation, potentially reducing symptoms associated with inflammatory diseases.

Case Studies

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzenesulfonamide, and how are intermediates characterized?

Synthesis typically involves multi-step reactions starting with sulfonylation of 4-methoxy-3-fluoroaniline derivatives. A common approach includes:

Sulfonamide bond formation : Reacting 4-methoxy-3-fluorobenzenesulfonyl chloride with a furan-containing ethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane).

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) isolates the product.

Intermediate characterization : Use NMR (¹H/¹³C) to confirm bond formation and HPLC to assess purity (>95%) .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies protons on the sulfonamide (-SO₂NH-), furan ring (δ 6.2–7.4 ppm), and methoxy group (δ 3.8 ppm). ¹⁹F NMR confirms fluorine position .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) ensure purity >98% .

- Mass Spectrometry (HRMS) : Exact mass ([M+H]+) confirms molecular formula (e.g., C₁₃H₁₅FNO₄S) .

Q. How is the compound’s solubility and stability assessed for biological assays?

- Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry .

- Stability studies : Incubate at 37°C in serum-containing media; monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Substituent modifications : Replace the furan-3-yl group with thiophene or pyrrole to evaluate effects on target binding (e.g., kinase inhibition).

- Fluorine positional scanning : Compare 3-fluoro vs. 4-fluoro analogs to determine electronic effects on sulfonamide reactivity .

- Methodology : Use molecular docking (AutoDock Vina) against crystallographic protein targets (e.g., carbonic anhydrase IX) to predict binding modes .

Q. What crystallographic data are available, and how can SHELX refine its structural model?

Q. How do contradictory bioactivity results arise in different cancer cell lines, and how are they resolved?

- Case study : Antiproliferative activity in MCF-7 (IC₅₀=1.2 µM) vs. A549 (IC₅₀=25 µM) may reflect differential expression of sulfonamide targets (e.g., tubulin isoforms).

- Resolution :

Q. What strategies mitigate off-target effects in enzyme inhibition assays?

- Selectivity screening : Test against panels of related enzymes (e.g., carbonic anhydrase I–XIV) .

- Kinetic analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

- Proteomics : Use activity-based protein profiling (ABPP) to identify unintended targets .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-Methoxy-3-fluorobenzenesulfonyl chloride, Et₃N, DCM, 0°C→RT | 78 | 95% |

| Amine coupling | Furan-3-ylethylamine, DIPEA, DMF, 60°C | 65 | 97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.